molecular formula C16H17NO2 B1379465 Tert-butyl 2-(pyridin-4-yl)benzoate CAS No. 1797927-46-8

Tert-butyl 2-(pyridin-4-yl)benzoate

Cat. No. B1379465
CAS RN: 1797927-46-8
M. Wt: 255.31 g/mol
InChI Key: LUDSZTZQEDIKMA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyridin-4-yl)benzoate is a chemical compound with the CAS Number: 1797927-46-8 . It has a molecular weight of 255.32 . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(pyridin-4-yl)benzoate is 1S/C16H17NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-11H,1-3H3 . This indicates the molecular formula of the compound is C16H17NO2 .


Physical And Chemical Properties Analysis

Tert-butyl 2-(pyridin-4-yl)benzoate is a powder . It has a molecular weight of 255.32 . The InChI code for this compound is 1S/C16H17NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-11H,1-3H3 .

Scientific Research Applications

1. Synthesis and Catalytic Applications

Tert-butyl 2-(pyridin-4-yl)benzoate and its derivatives have been utilized in the synthesis of various palladium complexes, which serve as efficient catalysts in Heck coupling reactions. These reactions are fundamental in organic synthesis, particularly in the formation of carbon-carbon bonds. The palladium complexes synthesized from these compounds demonstrate enhanced catalytic activity, offering potential applications in industrial and pharmaceutical chemistry (Ojwach, Westman, & Darkwa, 2007).

2. Structural and Chemical Analysis

Tert-butyl 2-(pyridin-4-yl)benzoate derivatives have been the subject of various structural and chemical analyses to understand their interaction with other compounds. For instance, studies involving the association of N-(pyridin-2-yl), N'-substituted ureas with benzoates have provided insights into the substituent effect on complex formation. These studies are crucial for understanding molecular interactions and designing more efficient compounds in medicinal chemistry (Ośmiałowski et al., 2013).

3. Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of tert-butyl 2-(pyridin-4-yl)benzoate have been explored as ligands for the histamine H4 receptor. These studies are significant for developing new therapeutic agents, particularly in addressing inflammatory and pain conditions. The exploration of these compounds contributes to the broader field of drug discovery and development (Altenbach et al., 2008).

4. Material Science and Polymer Chemistry

In material science and polymer chemistry, the tert-butyl 2-(pyridin-4-yl)benzoate derivatives are studied for their potential applications in the synthesis of polymers and other complex materials. For example, research on the synthesis of poly(pyridine–imide)s with tert-butyl substituents has revealed that these materials display good solubility and thermal stability, making them suitable for various industrial applications (Lu et al., 2014).

5. Metallopharmaceutical Agents

Compounds derived from tert-butyl 2-(pyridin-4-yl)benzoate have been used in the synthesis of metallopharmaceutical agents. These agents, particularly those based on palladium, gold, and silver, show promising anticancer and antimicrobial properties. This line of research opens up new avenues in the development of novel therapeutic agents (Ray et al., 2007).

Safety and Hazards

Safety measures for handling Tert-butyl 2-(pyridin-4-yl)benzoate include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Tert-butyl 2-(pyridin-4-yl)benzoate is a chemical compound with a molecular weight of 255.32 Similar compounds have been shown to have antifungal activity against candida species .

Mode of Action

It’s worth noting that related compounds have been found to inhibit the formation of yeast to mold and ergosterol formation in candida species . This is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Biochemical Pathways

Related compounds have been found to inhibit the biosynthesis of ergosterol in candida species . This suggests that Tert-butyl 2-(pyridin-4-yl)benzoate may also interfere with ergosterol biosynthesis, disrupting the integrity of the fungal cell membrane and leading to cell death.

Pharmacokinetics

In-silico admet analysis of related compounds suggests that they could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

Related compounds have been found to exhibit potent antifungal activity against candida species, including several multidrug-resistant strains . These compounds have shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Action Environment

It’s worth noting that the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions.

properties

IUPAC Name

tert-butyl 2-pyridin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSZTZQEDIKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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